molecular formula C15H12F3NO3 B2511322 2-Phenoxy-N-(4-(trifluoromethoxy)phenyl)ethanamide CAS No. 897845-98-6

2-Phenoxy-N-(4-(trifluoromethoxy)phenyl)ethanamide

Cat. No.: B2511322
CAS No.: 897845-98-6
M. Wt: 311.26
InChI Key: IQWXZXVJTHUXDO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-N-(4-(trifluoromethoxy)phenyl)ethanamide typically involves the reaction of 2-phenoxyethanamine with 4-(trifluoromethoxy)benzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow techniques and automated systems to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-N-(4-(trifluoromethoxy)phenyl)ethanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Phenoxy-N-(4-(trifluoromethoxy)phenyl)ethanamide is utilized in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Phenoxy-N-(4-(trifluoromethoxy)phenyl)ethanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and trifluoromethoxy groups contribute to the compound’s binding affinity and specificity. The ethanamide backbone facilitates interactions with biological macromolecules, potentially leading to inhibition or modulation of target activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenoxy-N-(4-(trifluoromethoxy)phenyl)ethanamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in research applications where specific interactions with molecular targets are desired .

Biological Activity

2-Phenoxy-N-(4-(trifluoromethoxy)phenyl)ethanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and relevant case studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

C16H15F3NO2\text{C}_{16}\text{H}_{15}\text{F}_3\text{NO}_2

The synthesis typically involves the coupling of phenolic compounds with amides, utilizing various chemical reactions to achieve the desired trifluoromethoxy substitution. The presence of the trifluoromethoxy group is crucial as it enhances the lipophilicity and biological activity of the compound.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its efficacy against various strains of Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values comparable to established antitubercular agents. The compound's structure allows for effective interaction with bacterial enzymes, potentially inhibiting their function.

CompoundMIC (μg/mL)Activity
This compound4-64Antitubercular
Rifampicin0.5Standard

The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes in bacterial metabolism. Molecular docking studies have suggested that the trifluoromethoxy group enhances binding affinity to target proteins, leading to increased biological activity. The specific interactions include hydrogen bonding and hydrophobic interactions with active site residues.

Case Studies

  • Antitubercular Activity : In a study assessing various derivatives of phenoxyacetamides, this compound was identified as one of the most potent compounds against M. tuberculosis H37Rv, with an MIC value as low as 4 μg/mL, indicating strong antitubercular properties .
  • Cytotoxicity Studies : Evaluations against cancer cell lines showed that while some derivatives exhibited cytotoxic effects, this compound demonstrated a favorable safety profile, indicating potential for further development in cancer therapeutics .

Comparative Analysis

When compared to similar compounds, such as other phenoxyacetamides, this compound stands out due to its enhanced activity attributed to the trifluoromethoxy substitution. This modification not only improves solubility but also increases metabolic stability, making it a promising candidate for drug development.

CompoundActivity TypeMIC (μg/mL)
This compoundAntitubercular4
Compound A (similar structure)Antitubercular16
Compound B (similar structure)CytotoxicityIC50 > 100

Future Directions

The ongoing research into this compound suggests that further modifications could enhance its biological activity and selectivity. Future studies should focus on:

  • In vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
  • Structural Modifications : To explore the SAR (structure-activity relationship) for optimizing potency and selectivity.
  • Mechanistic Studies : To elucidate the precise biochemical pathways affected by this compound.

Properties

IUPAC Name

2-phenoxy-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO3/c16-15(17,18)22-13-8-6-11(7-9-13)19-14(20)10-21-12-4-2-1-3-5-12/h1-9H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWXZXVJTHUXDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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